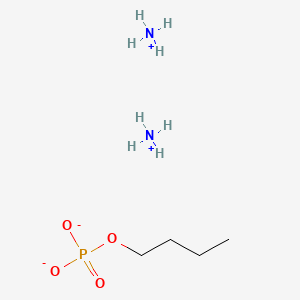
Phosphoric acid, butyl ester, ammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, butyl ester, ammonium salt is an organophosphorus compound that combines the properties of phosphoric acid esters and ammonium salts. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its ability to interact with both hydrophilic and hydrophobic substances, which makes it an effective emulsifying and dispersing agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phosphoric acid, butyl ester, ammonium salt can be synthesized through the esterification of phosphoric acid with butanol, followed by neutralization with ammonium hydroxide. The reaction typically involves heating phosphoric acid and butanol in the presence of a catalyst such as sulfuric acid to form the ester. The resulting butyl phosphate is then reacted with ammonium hydroxide to produce the ammonium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous esterification and neutralization reactions, with careful control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Phosphoric acid, butyl ester, ammonium salt undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Oxidation: The compound can be oxidized to form phosphoric acid derivatives, depending on the oxidizing agents used.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Various nucleophiles under controlled conditions.
Major Products Formed:
Hydrolysis: Phosphoric acid and butanol.
Oxidation: Phosphoric acid derivatives.
Substitution: Different phosphoric acid esters.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, butyl ester, ammonium salt has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of phosphoric acid, butyl ester, ammonium salt is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, facilitating the dispersion and solubilization of substances. It interacts with molecular targets such as lipid bilayers and proteins, altering their properties and enhancing their solubility .
Vergleich Mit ähnlichen Verbindungen
Phosphoric acid, butyl ester, ammonium salt can be compared with other similar compounds such as:
- Phosphoric acid, ethyl ester, ammonium salt
- Phosphoric acid, methyl ester, ammonium salt
- Phosphoric acid, propyl ester, ammonium salt
Uniqueness:
- Hydrophobic Chain Length: The butyl group provides a balance between hydrophilicity and hydrophobicity, making it more versatile compared to shorter or longer alkyl chains .
- Applications: Its unique balance of properties makes it suitable for a wider range of applications in both aqueous and non-aqueous systems .
By understanding the properties, preparation methods, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
53127-03-0 |
|---|---|
Molekularformel |
C4H17N2O4P |
Molekulargewicht |
188.16 g/mol |
IUPAC-Name |
diazanium;butyl phosphate |
InChI |
InChI=1S/C4H11O4P.2H3N/c1-2-3-4-8-9(5,6)7;;/h2-4H2,1H3,(H2,5,6,7);2*1H3 |
InChI-Schlüssel |
SUXWXWYGZAKSSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(=O)([O-])[O-].[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















